
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is an organic compound with a complex structure that includes a propyl group, a methoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with propyl bromide to form propyl 4-hydroxybenzoate. This intermediate is then reacted with 3-methoxyprop-1-yne under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in various cellular processes, including inflammation and cell proliferation . By inhibiting STAT3, this compound can modulate the expression of downstream genes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to inhibit STAT3 activation sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
827028-09-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
propyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-3-10-17-14(15)13-8-6-12(7-9-13)5-4-11-16-2/h6-9H,3,10-11H2,1-2H3 |
InChI Key |
BHQGXDRQSXMGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
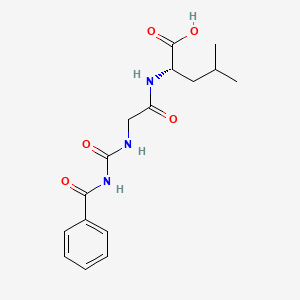
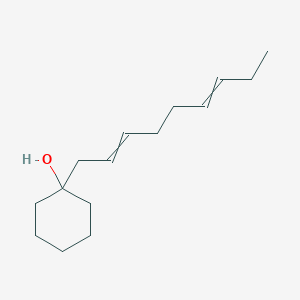
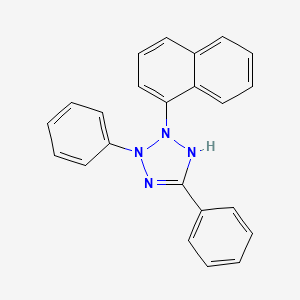
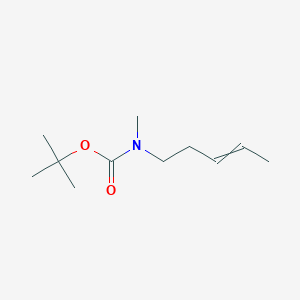
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
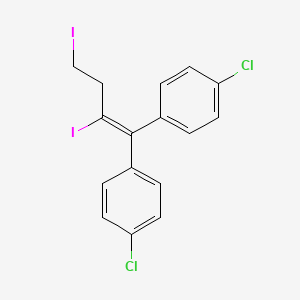
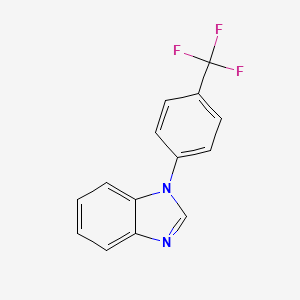

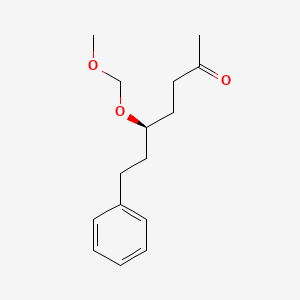

![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
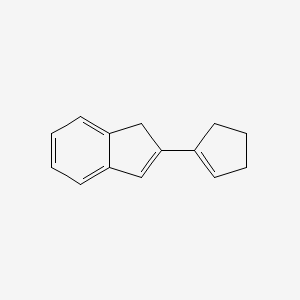
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)
